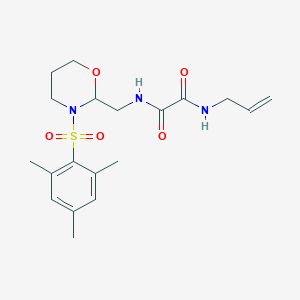
N1-allyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The mesitylsulfonyl group is introduced through a sulfonylation reaction.
Common reagents include mesitylene and sulfonyl chloride derivatives.
Reaction conditions usually involve low temperatures and the presence of a base like triethylamine.
Attachment of the Oxalamide Group
The oxalamide moiety is synthesized via amidation.
Reaction with oxalyl chloride and subsequent treatment with an amine results in the formation of the oxalamide group.
Solvents such as tetrahydrofuran or acetonitrile can be used, along with catalysts like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Large-scale production might involve continuous flow synthesis for efficiency.
Optimization of reaction conditions for yield and purity.
Usage of scalable reactors and in-line purification techniques.
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or diols.
Common oxidizing agents include peracids and osmium tetroxide.
Reduction
Reduction of the oxalamide group to amines can be achieved using reducing agents like lithium aluminum hydride.
Hydrogenation reactions can be performed at the allyl group.
Substitution
Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common reagents include sodium azide for substitution reactions.
Major Products Formed
Epoxides and diols from oxidation.
Amines from reduction.
Substituted sulfonyl derivatives from substitution.
Applications De Recherche Scientifique
N1-allyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide finds applications in various scientific fields due to its unique structure:
Chemistry
Used as an intermediate in the synthesis of other complex molecules.
A versatile compound in studying reaction mechanisms.
Biology
Investigated for its potential as a biochemical probe.
Interaction studies with proteins and nucleic acids.
Medicine
Studied for its pharmacological properties.
Industry
Utilized in the production of advanced materials.
Potential use in the development of novel catalysts.
Mécanisme D'action
The compound’s effects are mediated through interactions with specific molecular targets.
For instance, the oxazinan ring and mesitylsulfonyl group can interact with enzyme active sites.
The oxalamide moiety is often involved in hydrogen bonding with biological targets.
Pathways include binding to proteins, altering enzyme activity, and modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
N1-allyl-N2-mesityl-oxalamide
Similar core structure but lacks the oxazinan ring.
Different reactivity and biological activity profiles.
N1-allyl-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide
The tosyl group instead of the mesitylsulfonyl group.
Variations in solubility and reactivity.
Unique Features
The presence of both the oxazinan ring and mesitylsulfonyl group provides unique reactivity.
The compound’s distinct structure allows for diverse applications in different scientific disciplines.
That's a detailed look at N1-allyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. Anything specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
N-prop-2-enyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-5-7-20-18(23)19(24)21-12-16-22(8-6-9-27-16)28(25,26)17-14(3)10-13(2)11-15(17)4/h5,10-11,16H,1,6-9,12H2,2-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZAWPXIRBDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
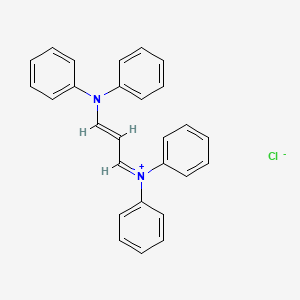
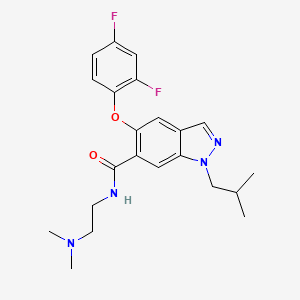
![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2913287.png)
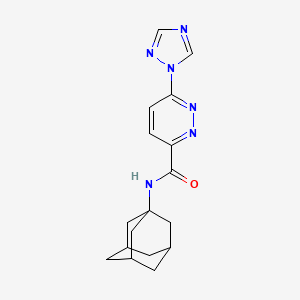
![3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2913293.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)
![N-benzyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2913297.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2913298.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2913299.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)
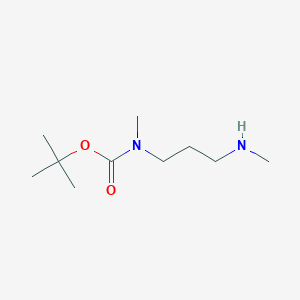
![tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B2913303.png)
